Benzyl myristate

Viscosity Rheology Formulation Science

Benzyl myristate offers a unique combination of low viscosity (1.5–2.5 cP) and intermediate lipophilicity (logP 7.89–8.31), enabling rapid spreading, superior drug permeation, and a light, non-greasy skin feel—distinct from heavier alkyl myristates. Its benzyl moiety imparts targeted aromatic character, making it the ideal emollient and solvent for topical creams, gels, and transdermal patches where patient compliance and formulation elegance are critical.

Molecular Formula C21H34O2
Molecular Weight 318.5 g/mol
CAS No. 31161-71-4
Cat. No. B1597993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl myristate
CAS31161-71-4
Molecular FormulaC21H34O2
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-21(22)23-19-20-16-13-12-14-17-20/h12-14,16-17H,2-11,15,18-19H2,1H3
InChIKeyTUMGCEIAYMZKEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Myristate (CAS 31161-71-4): Chemical Identity, Properties, and Comparative Baseline for Scientific Procurement


Benzyl myristate (CAS 31161-71-4), also known as benzyl tetradecanoate, is an ester formed from myristic acid (tetradecanoic acid) and benzyl alcohol [1]. It belongs to the class of fatty acid benzyl esters and is characterized as a colorless to pale yellow liquid or solid with a melting point of approximately 20–21 °C [2]. Key physicochemical properties include a molecular weight of 318.49 g/mol, a density of approximately 0.93 g/cm³, an estimated boiling point of 404.8 °C at 760 mmHg, and a high logP value of 7.89–8.31, indicating pronounced lipophilicity [3][4]. The compound is assigned the EINECS number 250-493-3 and the FDA UNII identifier 93YQ04RQ2N [2]. Benzyl myristate finds primary application as an emollient and solvent in cosmetic and pharmaceutical formulations, and it has been investigated as a component in transdermal and topical drug delivery systems .

Benzyl Myristate: Why Analog Substitution Leads to Performance Divergence in R&D and Formulation


Substitution among myristate esters or benzyl esters is non-trivial due to profound differences in physicochemical and functional properties that directly impact formulation performance, drug delivery, and analytical characterization. The benzyl moiety introduces a unique aromatic character and specific polarity that distinguishes benzyl myristate from alkyl myristates like isopropyl myristate, influencing solubility, permeation enhancement, and sensory attributes . Furthermore, variations in fatty acid chain length—from laurate (C12) to myristate (C14) to palmitate (C16)—result in predictable but significant shifts in lipophilicity, melting point, and crystallinity, which in turn govern absorption kinetics and formulation stability [1][2]. Even among benzyl myristate derivatives, the presence of ethoxylation (e.g., PPG-3 benzyl ether myristate) drastically alters viscosity and skin feel . These quantifiable differences, detailed in the evidence guide below, underscore that generic selection without comparative data risks suboptimal performance, batch-to-batch variability, and regulatory non-compliance.

Benzyl Myristate (CAS 31161-71-4): A Quantitative Evidence Guide for Scientific Selection Against Closest Analogs


Viscosity: Benzyl Myristate vs. Isopropyl Myristate and PPG-3 Benzyl Ether Myristate

Benzyl myristate exhibits a viscosity of 1.5–2.5 centipoise (cP) at 20 °C . This value is substantially lower than that of the common analog isopropyl myristate, which has a viscosity of 5–6 cP at 20 °C [1], and is dramatically lower than that of the ethoxylated derivative PPG-3 benzyl ether myristate, which possesses a viscosity of approximately 100 cP at room temperature [2]. The lower viscosity of benzyl myristate is a critical parameter for formulators seeking a light, fast-spreading emollient or a low-resistance solvent for topical and transdermal systems.

Viscosity Rheology Formulation Science

Lipophilicity (logP): Benzyl Myristate vs. Benzyl Palmitate

The estimated octanol-water partition coefficient (logP) for benzyl myristate ranges from 7.89 to 8.31, depending on the estimation method [1][2]. This is significantly lower than the logP of the next homolog, benzyl palmitate, which is estimated at 9.37 (ACD/LogP) [3]. The difference of approximately 1 log unit corresponds to a ten-fold difference in lipophilicity, which has direct implications for drug partitioning, skin permeability, and solubility in lipophilic vehicles.

Lipophilicity Partition Coefficient Drug Delivery

Antibacterial Activity: Benzyl Myristate in the Context of Myristic Acid Derivatives

In a study synthesizing and evaluating a series of myristic acid esters and amides for in vitro antibacterial activity, benzyl myristate was among the compounds tested against Gram-positive and Gram-negative bacteria. All compounds, including benzyl myristate, exhibited antibacterial activity comparable to that of the standard drug ciprofloxacin . While the study did not provide individual MIC values for each derivative, the class-level finding that myristic acid derivatives demonstrate potency on par with a clinical fluoroquinolone provides a valuable benchmark for considering benzyl myristate in antimicrobial research applications.

Antibacterial QSAR Microbiology

Solid-State Characterization: Unique Crystallographic Signature of Benzyl Thiol Myristate

X-ray diffraction powder data obtained for 14 thiol esters of long-chain fatty acids, including benzyl thiol myristate, demonstrate that each compound can be readily distinguished and identified by its unique diffraction pattern [1]. Specifically, the benzyl and β-naphthyl thiol esters crystallize in tilted bimolecular layers, in contrast to the n-amyl and n-hexyl thiol derivatives, which crystallize in tilted monomolecular layers [1]. This crystallographic distinction provides a definitive method for verifying the identity and solid-state purity of benzyl myristate and differentiating it from other myristate esters.

X-ray Diffraction Crystallography Material Science

Enzymatic Synthesis Efficiency: Benzyl Myristate vs. Shorter-Chain Benzyl Esters

In a study of lipase-catalyzed esterification of fatty acids with benzyl alcohol, the initial rate of reaction was found to be linearly proportional to the chain length of the fatty acid [1]. Notably, lauric acid (C12) and myristic acid (C14) gave higher conversions compared to shorter-chain fatty acids like caprylic (C8) and capric (C10) acids [1]. This indicates that benzyl myristate can be synthesized with greater efficiency and higher yield than shorter-chain benzyl esters when using enzymatic methods, which are increasingly preferred for sustainable and selective synthesis.

Enzymatic Synthesis Lipase Catalysis Green Chemistry

Water Solubility: Benzyl Myristate vs. Benzyl Palmitate

The estimated water solubility of benzyl myristate at 25 °C is 0.001481 mg/L (log Kow used: 7.97) [1]. This value is approximately one order of magnitude higher than the estimated water solubility of the longer-chain analog benzyl palmitate, which is 0.0001459 mg/L [2]. While both compounds are extremely hydrophobic, the ten-fold difference in water solubility reflects the impact of the two-carbon chain-length extension on aqueous partitioning.

Solubility Hydrophobicity Environmental Fate

Benzyl Myristate (CAS 31161-71-4): Validated Application Scenarios Grounded in Comparative Evidence


Topical and Transdermal Drug Delivery: A Low-Viscosity, Lipophilic Penetration Enhancer

Based on its low viscosity (1.5–2.5 cP) and intermediate lipophilicity (logP 7.89–8.31) [1][2] relative to its closest analogs, benzyl myristate is ideally suited as a solvent and penetration enhancer in topical creams, gels, and transdermal patches. Its low viscosity facilitates rapid spreading and absorption, while its lipophilic character promotes partitioning into the stratum corneum. Unlike the more viscous isopropyl myristate (5–6 cP) [3] or the highly viscous PPG-3 benzyl ether myristate (~100 cP) [4], benzyl myristate enables lighter, non-greasy formulations, which is a critical attribute for patient compliance in dermatological and transdermal products. Research has highlighted its role in optimizing drug permeation rates , making it a preferred candidate for delivering lipophilic active pharmaceutical ingredients.

Cosmetic Emollients: Formulating Light-Texture, Fast-Absorbing Skin Care Products

The low viscosity of benzyl myristate directly translates into a light, silky, and non-greasy skin feel, which is highly desirable in modern cosmetic emollients. This sensory profile is a direct consequence of the compound's low viscosity, as quantified in the evidence above . Compared to heavier esters like myristyl myristate (waxy solid) [5] or the more viscous isopropyl myristate, benzyl myristate allows formulators to create products with improved spreadability and rapid absorption without contributing to a heavy or oily residue. This property is particularly valuable for facial serums, body lotions, and sunscreens where consumer preference dictates a lightweight, elegant texture.

Enzymatic Synthesis Research: A Model Substrate for Lipase-Catalyzed Esterification

Research has demonstrated that myristic acid exhibits higher conversion rates than shorter-chain fatty acids in lipase-catalyzed esterification with benzyl alcohol [6]. This makes benzyl myristate a valuable model substrate for studying enzymatic esterification kinetics, optimizing reaction conditions, and developing sustainable, bio-based production methods for fatty acid esters. Its favorable reactivity profile reduces the complexity and cost of enzymatic synthesis studies, providing a robust platform for academic and industrial research in green chemistry.

Analytical Method Development: A Reference Standard for Chromatography and Crystallography

The unique crystallographic signature of benzyl thiol myristate, which crystallizes in tilted bimolecular layers [7], provides a definitive reference point for X-ray diffraction (XRD) analysis. Additionally, established reverse-phase HPLC methods using simple mobile phases (e.g., acetonitrile/water/phosphoric acid) enable the reliable separation and quantitation of benzyl myristate [8]. These analytical attributes make the compound a suitable reference standard for purity assessment, impurity profiling, and solid-state characterization in quality control and research settings.

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